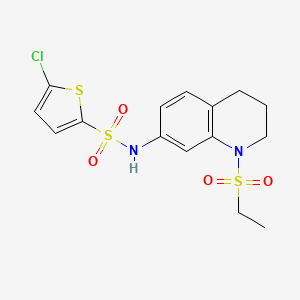

5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

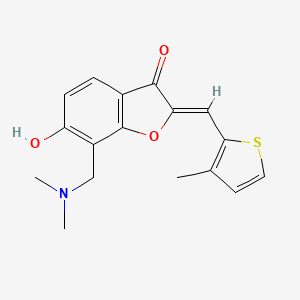

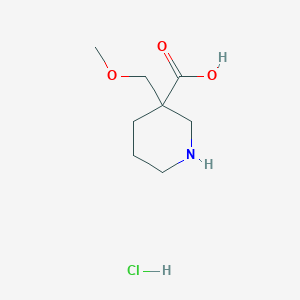

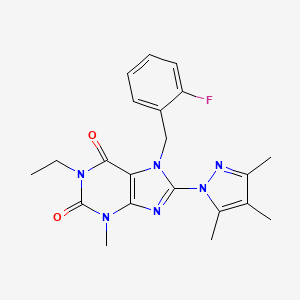

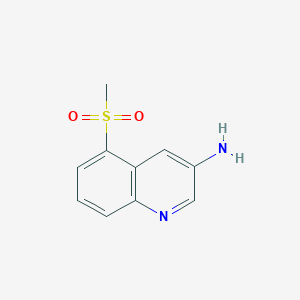

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, a sulfonamide group, and a 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the sulfonamide group might be susceptible to hydrolysis under acidic or basic conditions. The thiophene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonamide group might increase its polarity and solubility in water. The chlorine atom on the thiophene ring might increase its reactivity .Scientific Research Applications

Synthesis and Structural Characterization

The compound 5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is part of a broader class of chemical entities known for their diverse biological activities, stemming from their structural complexity and functional group diversity. Similar compounds have been synthesized to explore their cytotoxicity against various cancer cell lines. For instance, a study described the synthesis of 5-aminomethyl-substituted 6-chloroselenopheno[3,2-b]thiophene-2-sulfonamides and investigated their cytotoxic effects against human fibrosarcoma, mouse hepatoma, and other cell lines, highlighting the potential of such compounds in cancer research (Arsenyan, Rubina, & Domracheva, 2016).

Antioxidant Properties

The antioxidant properties of compounds structurally related to 5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide have been explored in scientific research. One study synthesized Anthraquinone analogues, including 2-chloro-5-(methylsulfonamide) anthraquinone, and assessed their antioxidant capacity, suggesting the potential of these compounds in mitigating oxidative stress-related conditions (Lakshman, Murthy, & Rao, 2020).

Cerebrovascular and Anticonvulsant Effects

Compounds with structural similarities to 5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide have been studied for their cerebrovascular and anticonvulsant effects. For example, a series of 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides showed selective cerebrovasodilation and anticonvulsant activities, which could be valuable in treating neurological disorders (Barnish, Cross, Dickinson, Parry, & Randall, 1981).

Enzyme Inhibition for Therapeutic Applications

The inhibition of specific enzymes by sulfonamide derivatives, including those structurally related to 5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide, has therapeutic potential. Research into inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis, for instance, highlights the role of such compounds in developing treatments for diseases modulated by these enzymes (Blank, Krog, Weiner, & Pendleton, 1980).

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O4S3/c1-2-24(19,20)18-9-3-4-11-5-6-12(10-13(11)18)17-25(21,22)15-8-7-14(16)23-15/h5-8,10,17H,2-4,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGKGBXUXJJLTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2384823.png)

![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384826.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2384835.png)

![2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2384838.png)

![(1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2384840.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-cyclopentylpropanamide](/img/structure/B2384843.png)

![7-{4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2384845.png)